Home > Products > Screening Compounds P64402 > C22 Dihydroceramide
C22 Dihydroceramide - 147492-65-7

C22 Dihydroceramide

Catalog Number: EVT-382618
CAS Number: 147492-65-7
Molecular Formula: C40H81NO3
Molecular Weight: 624.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(docosanoyl)-sphinganine, also known as C22:0-Sphingomyelin analog, is used in sphingolipid ceramide studies and as an internal standard . It is a type of saturated 22-carbon aliphatic alcohol .

Synthesis Analysis

C22 dihydroceramide synthesis occurs through the action of dihydroceramide synthases, which catalyze the condensation of sphinganine (a base structure) with fatty acyl-CoA. The synthesis can be achieved via de novo pathways or through the hydrolysis of ceramides:

  1. De Novo Synthesis:
    • Substrates: Sphinganine and fatty acyl-CoA (specifically behenic acid for C22).
    • Enzymes: Dihydroceramide synthases (CerS), which have varying substrate specificities based on fatty acyl chain length.
    • Conditions: Optimal pH and temperature conditions vary but typically occur in the endoplasmic reticulum.
  2. Hydrolysis:
    • Ceramides can be hydrolyzed by ceramidases to yield dihydroceramides, although this pathway is less common for C22 dihydroceramide specifically.

The reaction can be represented as follows:

Sphinganine+Fatty Acyl CoACerSC22 Dihydroceramide+CoA\text{Sphinganine}+\text{Fatty Acyl CoA}\xrightarrow{\text{CerS}}\text{C22 Dihydroceramide}+\text{CoA}
Molecular Structure Analysis

C22 dihydroceramide consists of a long hydrophobic tail derived from behenic acid (C22) and a sphinganine backbone. The structure features:

  • Backbone: A sphinganine structure with a trans double bond between carbons 4 and 5 reduced to form a saturated dihydro form.
  • Functional Groups: An amide bond formed between the carboxylic acid of behenic acid and the amino group of sphinganine.

The molecular structure can be depicted as follows:

C22H45NO\text{C}_{22}\text{H}_{45}\text{NO}

This structure contributes to its hydrophobic nature and influences its interactions within biological membranes.

Chemical Reactions Analysis

C22 dihydroceramide participates in several biochemical reactions:

  1. Desaturation: C22 dihydroceramide can be converted into ceramide through the action of dihydroceramide desaturase, which introduces a double bond between carbons 4 and 5.
    C22 DihydroceramideDESC22 Ceramide\text{C22 Dihydroceramide}\xrightarrow{\text{DES}}\text{C22 Ceramide}
  2. Hydrolysis: It can also undergo hydrolysis to yield sphinganine and behenic acid through ceramidase activity.
  3. Phosphorylation: In some pathways, it can be phosphorylated to form dihydroceramide-1-phosphate, which has distinct signaling roles.
Mechanism of Action

The mechanism of action for C22 dihydroceramide primarily involves its role as a signaling molecule in apoptosis and cell stress responses:

  • Apoptotic Pathway: Increased levels of C22 dihydroceramide can trigger apoptotic pathways by activating specific kinases that promote cell death.
  • Cellular Stress Response: It acts as a second messenger in response to stress stimuli, influencing cell survival and proliferation.

Research indicates that elevated levels of C22 dihydroceramide correlate with cytotoxic effects in T-cell acute lymphoblastic leukemia cell lines, emphasizing its role in cancer biology .

Physical and Chemical Properties Analysis

The physical and chemical properties of C22 dihydroceramide include:

These properties influence its behavior in biological systems and its application in research.

Applications

C22 dihydroceramide has several scientific applications:

  1. Biochemical Research: Used as a standard in lipidomics studies to analyze sphingolipid metabolism.
  2. Cancer Research: Investigated for its role in apoptosis and potential therapeutic targets in cancer treatment .
  3. Metabolic Studies: Associated with metabolic disorders like type 2 diabetes and cardiovascular diseases due to its involvement in lipid metabolism .
Introduction to C22 Dihydroceramide

Definition and Structural Characterization of C22 Dihydroceramide

C22 Dihydroceramide, systematically named N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-heptadecyl]-docosanamide (CAS 147492-65-7), is a bioactive sphingolipid species characterized by a saturated sphingoid backbone. Its molecular formula is C~40~H~81~NO~3~, with a molecular weight of 624.08 g/mol [3]. Structurally, it consists of a 22-carbon saturated fatty acyl chain (docosanamide) linked via an amide bond to a sphinganine base (1,3-dihydroxy-2-aminoheptadecane). The defining structural feature differentiating dihydroceramides from canonical ceramides is the absence of the 4,5-trans double bond in the sphingoid backbone. This saturation confers greater oxidative stability compared to unsaturated ceramides and influences molecular packing and membrane fluidity [7] [3]. The sphinganine base possesses two chiral centers (C1 and C2), with the naturally occurring isomer exhibiting D-erythro (1S,2R) stereochemistry. This stereospecificity is crucial for its biological recognition and metabolic processing [7].

Table 1: Structural Features of C22 Dihydroceramide

CharacteristicDescription
Systematic NameN-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-heptadecyl]-docosanamide
Molecular FormulaC~40~H~81~NO~3~
Molecular Weight624.08 g/mol
CAS Number147492-65-7
Fatty Acyl ChainDocosanoyl (C22:0) - saturated
Sphingoid BaseSphinganine (d18:0) - saturated
Key Functional GroupsPrimary hydroxyl group (C1), secondary hydroxyl group (C3), amide bond
StereochemistryD-erythro (1S,2R)

Role in the Sphingolipid Metabolic Pathway

C22 Dihydroceramide occupies a pivotal position within the sphingolipid metabolic network, acting as a committed intermediate in the de novo biosynthesis pathway. Its generation and utilization involve specific enzymatic reactions:

  • Synthesis by Ceramide Synthases: Dihydroceramide synthesis occurs via the acylation of sphinganine (dihydrosphingosine) catalyzed by ceramide synthase (CerS) enzymes. CerS isoforms exhibit distinct fatty acyl chain length specificities. While CerS1 primarily utilizes C18-CoA, CerS2 prefers very long-chain acyl-CoAs (C20-C26). Therefore, C22 Dihydroceramide is predominantly generated by CerS2 or CerS4 activity [4].
  • Substrate for Dihydroceramide Desaturase: The primary metabolic fate of C22 Dihydroceramide is desaturation by dihydroceramide desaturase (Degs1) to form C22 Ceramide. Degs1 introduces the 4,5-trans double bond into the sphinganine backbone. This conversion transforms the relatively inert dihydroceramide into bioactive ceramide, a key signaling molecule. Inhibition of Degs1 (e.g., by compounds like fenretinide or GT-11) leads to the accumulation of dihydroceramides like C22 Dihydroceramide [6].
  • Branch Point for Complex Sphingolipids: C22 Dihydroceramide serves as the direct precursor for C22-containing dihydrosphingomyelins and dihydroglycosphingolipids via headgroup addition, although the biological significance of these saturated complex sphingolipids is less explored than their unsaturated counterparts. Conversely, C22 Ceramide (its unsaturated derivative) is incorporated into complex sphingolipids abundant in myelin and plasma membranes [4] [7].
  • Regulation of Sphingolipid Rheostat: As a precursor to ceramide, C22 Dihydroceramide levels indirectly influence the "sphingolipid rheostat" – the dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. Accumulation of C22 Dihydroceramide, particularly under conditions of Degs1 inhibition or dysfunction, shifts sphingolipid metabolism away from ceramide generation, potentially influencing cell fate decisions [6] [4].
  • Interplay with Gut Microbiome Metabolism: Recent research indicates that sphingolipids produced by gut Bacteroidetes bacteria, which utilize serine palmitoyltransferase and may produce odd-chain or C18-base sphingolipids, can influence host sphingolipid metabolism. While direct evidence for bacterial C22 Dihydroceramide is limited, bacterial sphingolipids can be processed by host enzymes and may impact the synthesis or function of endogenous very long-chain sphingolipids like C22 Dihydroceramide, potentially affecting hepatic lipid homeostasis [9].

Table 2: Enzymatic Specificity in C22 Dihydroceramide Metabolism

EnzymeRole Regarding C22 DihydroceramideSpecificity Notes
Ceramide Synthase 2 (CerS2)Primary synthase for very long-chain dihydroceramidesPrefers acyl-CoAs C20-C26; Generates C22 dihydroceramide
Ceramide Synthase 4 (CerS4)Contributes to C18-C20 dihydroceramide synthesisGenerates C18 and C20 dihydroceramides; May contribute to C22
Dihydroceramide Desaturase (Degs1)Converts C22 Dihydroceramide to C22 CeramideActs on multiple dihydroceramide species; Target of inhibitors
Sphingomyelin Synthases (SMS1/2)Incorporates dihydroceramide into dihydrosphingomyelinSubstrate specificity includes dihydroceramides
Glucosylceramide Synthase (GCS)Incorporates dihydroceramide into dihydroglucosylceramideBroad substrate specificity

Historical Context and Evolution of Research

Research on C22 Dihydroceramide has evolved from initial biochemical characterization to understanding its specific biological functions, driven by analytical and pharmacological advancements:

  • Early Biochemical Characterization (Late 20th Century): The initial phase focused on identifying and quantifying sphingolipid species within tissues. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) techniques, refined in the 1990s, enabled the separation and identification of individual sphingolipid molecular species, including dihydroceramides with specific acyl chain lengths like C22. Early studies established the presence of dihydroceramides as metabolic intermediates but largely viewed them as biologically inactive precursors [3] [5].
  • Metabolic Intermediates vs. Bioactive Molecules (2000-2010): The discovery that specific inhibitors of Degs1 (e.g., fenretinide/4-HPR, GT-11) induced the accumulation of dihydroceramides and triggered cell death independently of ceramide production challenged the notion of dihydroceramides as inert molecules. Studies during this period began to investigate whether different dihydroceramide species, including C22, possessed distinct biological activities. Research demonstrated that dihydroceramides could induce autophagy and endoplasmic reticulum stress, implicating them in cellular stress responses [6] [4].
  • Chain-Length Specific Functional Insights (2010-Present): Advanced lipidomics allowed precise quantification of sphingolipid species in biological samples, revealing that dihydroceramide levels, including C22 species, fluctuate in various conditions. Population studies (e.g., the Baltimore Longitudinal Study of Aging) showed age- and sex-dependent variations in plasma dihydroceramides, with C22:0 and C24:0 dihydroceramides elevated in conditions like insulin resistance and non-alcoholic steatohepatitis [5]. Functional studies using exogenous delivery or modulation of specific CerS enzymes highlighted that the biological effects of dihydroceramides are chain-length dependent. For instance, C22 Dihydroceramide was shown to induce cytotoxicity in leukemia cells (CCRF-CEM) via a mixed mechanism involving reactive oxygen species generation, caspase activation, and caspase-independent pathways, distinct from the effects of shorter-chain species [10] [6].
  • Therapeutic Targeting and Microbial Interactions (Current Trends): Current research explores modulating specific dihydroceramide species, including C22, for therapeutic benefit, particularly in cancer where altering sphingolipid metabolism can induce apoptosis or autophagy in malignant cells [6] [10]. Furthermore, the recognition that gut bacteria produce sphingolipids that enter host metabolism opens new avenues for research. While bacterial sphingolipids typically involve different chain lengths (e.g., C17 base), they can impact host ceramide and dihydroceramide pools, potentially influencing diseases like metabolic syndrome where hepatic C22 dihydroceramide levels may be relevant [9].
  • Analytical Evolution: The trajectory of C22 Dihydroceramide research has been tightly linked to analytical advancements. Early thin-layer chromatography (TLC) gave way to HPLC with UV/fluorescence detection, and now ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) enables sensitive, specific, and high-throughput quantification of C22 Dihydroceramide within complex lipid extracts, driving discovery in clinical and mechanistic studies [3] [5] [9].

Table 3: Evolution of Key Research Focus Areas for C22 Dihydroceramide

Time PeriodPrimary Research FocusKey Methodological AdvancementsSeminal Findings
1980s-1990sIdentification & QuantificationHPLC separation; Early Mass SpectrometryIdentification of dihydroceramides as ubiquitous intermediates; Development of quantitative methods
2000-2010Bioactivity vs. Inertness DebateDegs1 Inhibitors (e.g., 4-HPR, GT-11); Genetic knockdownDihydroceramide accumulation linked to autophagy, ER stress, and cell death distinct from ceramide
2010-2020Chain-Length Specificity & Disease LinksAdvanced Lipidomics (UHPLC-MS/MS); Population studiesC22 Dihydroceramide accumulation in metabolic diseases; Species-specific cytotoxicity mechanisms identified
2020-PresentTherapeutic Targeting & Microbiome-Host InterplayBacterial SPT mutants; Spatial lipidomics; Single-cell approachesRole of dihydroceramides in cancer therapy; Gut microbiome-derived SLs impact host C22 metabolism

Properties

CAS Number

147492-65-7

Product Name

C22 Dihydroceramide

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]docosanamide

Molecular Formula

C40H81NO3

Molecular Weight

624.1 g/mol

InChI

InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,42-43H,3-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1

InChI Key

SXPRAKSDHOEHIG-ZESVVUHVSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Synonyms

N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-heptadecyl]-docosanamide;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.